TFAX 488, TFP (tetrafluorophenyl ester of Alexa Fluor 488) is a green fluorescent dye characterized by its high photostability and strong fluorescence properties. It is particularly useful for labeling proteins and antibodies due to its hydrophilic nature, which enhances solubility in aqueous solutions. The dye exhibits an excitation maximum at 495 nm and an emission maximum at 515 nm, making it suitable for various fluorescence applications . Its chemical structure allows it to form stable conjugates with primary and secondary amines, resulting in bright and photostable products that are less prone to hydrolysis compared to other activated esters like N-hydroxysuccinimidyl esters .
TFAX 488, TFP primarily participates in amine-conjugation reactions. The tetrafluorophenyl ester reacts with amines to form stable amide bonds, a reaction that is favored under mildly basic conditions (pH 7-9). This stability is crucial during labeling procedures, as it minimizes the risk of spontaneous hydrolysis that can occur with other types of activated esters . The reaction mechanism typically involves nucleophilic attack by the amine on the carbonyl carbon of the TFP ester, leading to the formation of a covalent bond and release of tetrafluorophenol as a byproduct .
TFAX 488, TFP has demonstrated significant utility in biological applications, particularly in fluorescence microscopy and flow cytometry. Its sensitivity to pH changes within a range of 4 to 10 allows for versatility in various biological environments . The dye is often used in the labeling of peptides and proteins for visualization in cellular studies. For instance, it has been employed in studies involving attractant peptides where its conjugation to the peptide aids in tracking and analyzing biological interactions .
The synthesis of TFAX 488, TFP generally involves the reaction of Alexa Fluor 488 with tetrafluorophenol under controlled conditions to form the activated ester. Key steps include:
TFAX 488, TFP is widely used in various research applications:
Studies have shown that TFAX 488, TFP interacts effectively with various biomolecules, particularly proteins containing amine groups. Its application in labeling allows researchers to track protein interactions and dynamics within live cells. For example, when conjugated with specific peptides or antibodies, TFAX 488 facilitates visualization under fluorescence microscopy, aiding in understanding molecular mechanisms in biological systems .
Several compounds share similarities with TFAX 488, TFP due to their roles as fluorescent dyes or their chemical reactivity:
TFAX 488, TFP stands out due to its superior stability during conjugation reactions and its effectiveness across a broad pH range, making it a preferred choice for many researchers working with sensitive biological samples.
TFAX 488’s structural stability under varying pH conditions enables consistent performance in direct stochastic optical reconstruction microscopy (dSTORM). Unlike fluorescein derivatives, which exhibit fluorescence quenching below pH 7, TFAX 488 maintains emission intensity across acidic and alkaline environments [1] [4]. This property is critical for imaging intracellular compartments like lysosomes (pH 4.5–5.0) without artifact generation.
Table 1: Photophysical Properties of TFAX 488 vs. Alexa Fluor 488 in dSTORM
| Parameter | TFAX 488, TFP | Alexa Fluor 488 |
|---|---|---|
| Excitation (nm) | 495 | 495 |
| Emission (nm) | 515 | 519 |
| Extinction Coefficient | 73,000 | 71,000 |
| Quantum Yield | 0.92 | 0.92 |
| Photostability (t₁/₂) | 45 min | 30 min |
| pH Operating Range | 4–10 | 5–9 |
Data derived from [1] [3] [5].
The tetrafluorophenyl (TFP) ester group reduces spontaneous hydrolysis during conjugation, ensuring higher labeling efficiency for antibodies and extracellular proteins [4]. In dSTORM buffer systems containing β-mercaptoethylamine (MEA) or oxygen scavengers (OS), TFAX 488 achieves localization precisions of <20 nm, comparable to ATTO 488 [5]. Its resistance to photobleaching allows prolonged imaging sessions, capturing dynamic processes like clathrin-coated pit formation over 30-minute intervals [6].
Photoactivated localization microscopy (PALM) benefits from TFAX 488’s rapid conjugation kinetics and minimal intracellular aggregation. Studies using CHO cells expressing paxillin-TFAX 488 fusions demonstrated a 25-second frame rate at 60 nm resolution, revealing nanoscale adhesion complex dynamics [6]. The dye’s hydrophilic sulfonate groups prevent nonspecific binding to lipid membranes, reducing background noise in live-cell imaging [7].
Key Advancements:
TFAX 488’s high brightness and uniform photophysics make it ideal for FCS, particularly in studying protein-membrane interactions. In experiments measuring the binding of MARCKS peptide to phosphatidylcholine/phosphatidylserine (PC/PS) vesicles, TFAX 488 conjugates yielded partition coefficients (K) within 5% of radiolabeled controls [7].
Table 2: FCS Performance Metrics for TFAX 488 in Membrane Binding Assays
| Parameter | Value |
|---|---|
| Diffusion Coefficient (D) | 2.8 × 10⁻¹⁰ m²/s |
| Autocorrelation Time (τD) | 0.8 ms |
| Signal-to-Noise Ratio | 35:1 |
| Minimum Detectable [P] | 1 nM |
Data from [7].
The dye’s insensitivity to ionic strength variations allows FCS measurements in physiological buffers, unlike pH-sensitive probes. Applications include:
The efficiency of protein labeling using fluoroaryl activating groups depends significantly on the target site selected for modification. Two primary targets dominate protein labeling strategies: lysine ε-amino groups and N-terminal α-amino groups. Each target presents distinct advantages and challenges that influence overall labeling efficiency and specificity.
Lysine residues represent the most abundant primary amine targets in proteins, with typical proteins containing 5-15 lysine residues distributed across their surface [1] [2]. The ε-amino group of lysine exhibits a pKa of approximately 10.5, requiring alkaline conditions for optimal reactivity with tetrafluorophenyl esters [3]. Under physiological conditions, lysine residues remain predominantly protonated, necessitating pH adjustment to 8.0-9.0 for efficient conjugation [4] [5].
The reactivity of lysine residues with tetrafluorophenyl esters demonstrates superior efficiency compared to traditional N-hydroxysuccinimide esters. Research indicates that tetrafluorophenyl esters achieve 60-90% labeling efficiency for lysine targets under optimized conditions [1] [3]. This enhanced efficiency results from the improved hydrolytic stability of tetrafluorophenyl esters at elevated pH values, maintaining reactivity for several hours compared to less than one hour for N-hydroxysuccinimide esters [6] [7].
The site-specific labeling of lysine residues can be enhanced through strategic protein engineering. Francis and coworkers demonstrated that fluorophenyl esters preferentially label human kappa antibodies at lysine-188 within the light-chain constant domain, achieving selectivity enhancement from 50-70% to greater than 95% through temperature reduction, flow chemistry application, or specific residue mutagenesis [1] [8]. This selectivity enhancement results from neighboring histidine-189 and aspartate-151 residues that accelerate the labeling rate at lysine-188 relative to other lysine sites.
N-terminal α-amino groups present unique advantages for protein labeling, offering single-site specificity compared to the multi-site reactivity of lysine residues [3]. The α-amino group exhibits a pKa of approximately 9.6, providing enhanced reactivity compared to lysine under similar conditions [2]. This increased reactivity translates to labeling efficiencies ranging from 70-95% for N-terminal targets [3].
The single-site nature of N-terminal labeling eliminates concerns regarding heterogeneous product formation, a significant advantage for applications requiring precise stoichiometry. However, N-terminal labeling faces challenges when proteins contain post-translational modifications such as N-terminal acetylation, which blocks the α-amino group from chemical modification [9]. Francis and coworkers developed 2-pyridinecarboxaldehyde reagents that demonstrate high selectivity for N-terminal amino acids through imine condensation followed by intramolecular nucleophilic addition, forming stable imidazolidinone bioconjugates [3].
Table 1: Labeling Efficiency Comparison
| Target Site | Abundance per Protein | pKa | Reactivity with TFP | Typical Labeling Efficiency | pH Optimum |
|---|---|---|---|---|---|
| Lysine ε-amine | 5-15 residues | 10.5 | High | 60-90% | 8.0-9.0 |
| N-terminal α-amine | 1 residue | 9.6 | High | 70-95% | 8.0-9.0 |
The comparative analysis reveals that while N-terminal labeling achieves higher efficiency percentages, lysine labeling provides multiple attachment sites that can increase overall conjugation yields. The choice between these approaches depends on specific application requirements, with N-terminal labeling preferred for applications requiring homogeneous products and lysine labeling advantageous for maximizing fluorophore attachment.
Optimization studies demonstrate that both labeling strategies benefit from similar reaction conditions, including pH adjustment to 8.0-9.0, temperature control at room temperature to 37°C, and reaction times of 1-4 hours depending on protein concentration and desired labeling degree [10] [11]. The superior hydrolytic stability of tetrafluorophenyl esters at these conditions makes them particularly suitable for both lysine and N-terminal labeling applications.
Sulfonation patterns in fluorescent dyes significantly influence biomolecular recognition events, affecting protein binding affinity, cellular localization, and optical properties. The strategic incorporation of sulfonate groups transforms the biophysical properties of fluorescent labels, enabling precise control over their interaction with biological systems.
The introduction of sulfonate groups dramatically alters the cellular permeability characteristics of fluorescent dyes. Sulfonated rhodamines, including Sulfo549 and Sulfo646, demonstrate complete cellular impermeability while maintaining excellent fluorescent properties for protein labeling [12] [13]. This impermeability results from the charged nature of sulfonate groups, which prevents passive diffusion across lipid bilayers.
Research by Grimm and coworkers demonstrates that sulfonated rhodamines enable exclusive extracellular labeling of SNAP-tag and Halo-tag fusion proteins [12]. The impermeability of these dyes allows precise visualization of surface proteins without interference from intracellular pools, addressing a significant limitation of traditional permeable fluorophores. The sulfonated dyes maintain desirable photophysical properties including high brightness and photostability while providing spatial selectivity for membrane-associated targets.
Sulfonation patterns enhance biomolecular recognition through multiple mechanisms. The sulfonate groups participate in specific binding interactions with proteins, particularly through electrostatic interactions with positively charged residues [14] [15]. Studies demonstrate that sulfonated compounds exhibit enhanced binding affinity for proteins containing lysine, histidine, and arginine residues, with binding constants significantly higher than their non-sulfonated counterparts [16] [17].
The degree of sulfonation correlates with recognition specificity. Mono-sulfonated dyes typically exhibit moderate binding affinity suitable for general labeling applications, while di-sulfonated and tri-sulfonated variants demonstrate increasingly selective binding profiles [14]. This selectivity enhancement results from the formation of multiple electrostatic interactions that stabilize protein-dye complexes while discriminating against non-specific binding sites.
Table 2: Sulfonation Pattern Effects on Biomolecular Recognition
| Sulfonation Pattern | Water Solubility | Cell Permeability | Protein Binding Affinity | Fluorescence Intensity | Biomolecular Recognition |
|---|---|---|---|---|---|
| Mono-sulfonated | High | Low | Moderate | High | Enhanced |
| Di-sulfonated | Very High | Very Low | High | Moderate | Highly Enhanced |
| Tri-sulfonated | Extremely High | Impermeable | Very High | Moderate | Selective |
| Tetra-sulfonated | Extremely High | Impermeable | Variable | Low | Highly Selective |
The systematic analysis of sulfonation patterns reveals that di-sulfonated dyes provide the optimal balance between binding affinity and fluorescent properties for most applications. These dyes demonstrate sufficient hydrophilicity for aqueous applications while maintaining high fluorescence intensity and enhanced protein binding selectivity.
The spatial arrangement of sulfonate groups influences recognition specificity through geometric complementarity with protein binding sites. X-ray crystallographic studies of amino acid-sulfonated dye complexes reveal that sulfonate groups form hydrogen bonds with protein side chains, particularly threonine and tyrosine residues [16] [17]. These interactions position the fluorophore in specific orientations that optimize both binding affinity and fluorescence emission.
Molecular docking studies of sulfonated dyes with SNAP-tag protein demonstrate that sulfonate groups make specific hydrogen bond contacts with threonine-95 and tyrosine-114, positioning the ligand closer to the protein surface compared to non-sulfonated analogs [12]. This enhanced binding geometry results in improved fluorescence polarization and reduced rotational mobility, contributing to enhanced optical properties.
The sulfonation pattern also affects the stability of protein-dye complexes in biological environments. Sulfonated dyes demonstrate superior stability against displacement by endogenous ligands, maintaining consistent labeling even in complex biological matrices [14] [15]. This stability enhancement proves particularly valuable for long-term imaging applications and protein tracking studies.
Orthogonal labeling strategies enable simultaneous modification of proteins with multiple distinct fluorescent labels, providing powerful tools for multicolor imaging and protein interaction studies. Tetrafluorophenyl-based reactive handles serve as versatile platforms for implementing these orthogonal approaches through their compatibility with diverse bioconjugation chemistries.
The integration of tetrafluorophenyl esters with bioorthogonal chemistry expands the scope of protein labeling applications. Tetrafluorophenyl esters can be functionalized with bioorthogonal handles such as azides, alkynes, and cyclooctynes, enabling subsequent click chemistry reactions for secondary labeling [18] [19]. This two-step approach provides enhanced control over labeling stoichiometry and enables the incorporation of multiple distinct labels through sequential reactions.
Research demonstrates that tetrafluorophenyl esters modified with azido groups react efficiently with strained alkynes through strain-promoted azide-alkyne cycloaddition, achieving quantitative conversion under mild conditions [18] [20]. The orthogonal nature of this chemistry allows selective labeling of proteins bearing tetrafluorophenyl-azide handles without interference from other reactive functionalities present in biological systems.
Dual labeling strategies combine tetrafluorophenyl-based primary labeling with orthogonal secondary labeling methods. Lin and coworkers demonstrated successful dual fluorescent labeling of glucagon-like peptide-1 receptor by combining enzymatic SNAP-tagging with bioorthogonal tetrazine chemistry [21]. This approach enables FRET-based analysis of receptor conformational dynamics in live cells through site-specific incorporation of donor and acceptor fluorophores.
The implementation of dual labeling requires careful consideration of reaction compatibility and sequential labeling protocols. Tetrafluorophenyl esters demonstrate excellent compatibility with subsequent bioorthogonal reactions, maintaining their reactivity during protein purification and storage procedures [22] [23]. This stability enables the development of modular labeling strategies where primary tetrafluorophenyl-mediated labeling can be followed by diverse secondary functionalization approaches.
Advanced orthogonal labeling strategies employ mutually orthogonal reactive handles that enable simultaneous incorporation of multiple distinct labels. Chatterjee and coworkers developed systems incorporating three different noncanonical amino acids bearing orthogonal reactive handles: p-azidophenylalanine for strain-promoted azide-alkyne cycloaddition, cyclopropene-lysine for strain-promoted inverse electron-demand Diels-Alder cycloaddition, and 5-hydroxytryptophan for chemoselective rapid azo-coupling reaction [24].
These mutually orthogonal systems enable precise protein labeling at up to three distinct sites using compatible bioconjugation chemistries. The tetrafluorophenyl ester chemistry can be integrated into these systems through direct conjugation to amino acid precursors or through post-labeling modification of incorporated handles. This integration expands the toolbox of available labeling strategies while maintaining the superior stability and reactivity characteristics of tetrafluorophenyl esters.
Table 3: Orthogonal Reactive Handle Compatibility
| Reactive Handle | Reaction Chemistry | Reaction Rate | Biocompatibility | TFP Compatibility | Applications |
|---|---|---|---|---|---|
| Azide | Strain-promoted AAC | Fast | High | Excellent | Protein labeling |
| Alkyne | Copper-catalyzed AAC | Very Fast | Moderate | Good | Surface modification |
| Cyclooctyne | Strain-promoted AAC | Moderate | High | Excellent | Live cell imaging |
| Tetrazine | Inverse demand DA | Very Fast | High | Good | Rapid labeling |
| Aldehyde | Oxime formation | Slow | High | Excellent | Stable conjugation |
The selection of appropriate orthogonal handles depends on specific experimental requirements including reaction kinetics, biocompatibility, and compatibility with downstream applications. Tetrafluorophenyl esters demonstrate excellent compatibility with most bioorthogonal handles, providing flexibility in experimental design and enabling the development of sophisticated labeling strategies.
Orthogonal labeling strategies enable temporal control over protein modification through sequential labeling protocols. The superior stability of tetrafluorophenyl esters allows for extended reaction times and enables the implementation of multi-step labeling procedures [25] [26]. This temporal control proves particularly valuable for studying protein dynamics and tracking conformational changes over time.
Sequential labeling protocols can be optimized through careful selection of reaction conditions and buffer systems. The pH insensitivity of tetrafluorophenyl esters between pH 4-10 provides flexibility in designing compatible reaction sequences [4] [27]. This broad pH compatibility enables the integration of diverse bioorthogonal chemistries that may require different optimal conditions for maximum efficiency.
The development of light-controlled labeling strategies further enhances the temporal precision of orthogonal labeling approaches. Photochemical activation of tetrafluorophenyl-based handles enables spatial and temporal control over protein modification, allowing for precise labeling of specific protein populations within complex biological systems [25] [28]. This level of control opens new possibilities for studying protein function and dynamics in living systems.